molecular formula C14H14N4O3 B2712038 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1421489-67-9

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2712038
CAS RN: 1421489-67-9
M. Wt: 286.291
InChI Key: DCEAQRLGSMNJCH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups, including a furan ring, a pyrazole ring, and an isoxazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are generally synthesized through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a three-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Furan compounds generally undergo reactions such as electrophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan is a colorless, flammable, highly volatile liquid .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide have been extensively studied. For instance, El’chaninov et al. (2018) described the N-methylation of 5-nitro-1H-indazole, leading to a mixture of 1-methyl-5(6)-nitroindazoles. Further transformations included condensation with furoyl chloride and treatment with P2S5, yielding N-(1-methylindazol-6-yl)furan-2-carboxamide and its subsequent conversion to 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through Jacobson oxidation. These steps highlight the complex synthetic routes employed to access structurally diverse heterocyclic compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).

Analgesic Activity

The analgesic properties of certain derivatives were examined by Igidov et al. (2022), who synthesized new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates via decyclization reactions. The analgesic activity of these compounds was tested using the "hot plate" method, showing potential therapeutic applications (Igidov et al., 2022).

Structure-Activity Relationships in Fungicides

Research into the fungicidal activity of aromatic heterocyclic carboxamides, including derivatives similar to this compound, was conducted by Banba et al. (2013). They synthesized positional isomers of these carboxamides, revealing insights into their structure-activity relationships and interaction with the succinate dehydrogenase enzyme in fungi (Banba, Yoshikawa, & Katsuta, 2013).

Antimicrobial and Anticancer Activities

The design and synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues were reported by Hassan et al. (2020). These compounds were evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacteria, showcasing the medicinal chemistry applications of such molecules (Hassan et al., 2020).

Energetic Materials

Yu et al. (2017) explored the use of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials. The synthesis and characterization of these compounds, including their thermal stabilities and detonation performances, indicate potential applications in the field of materials science for developing new energetic materials (Yu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some furan derivatives have shown inhibitory activity against certain enzymes .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further investigated for potential therapeutic uses .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-6-11(17-21-9)14(19)15-8-10-7-12(18(2)16-10)13-4-3-5-20-13/h3-7H,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEAQRLGSMNJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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